1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea
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Overview
Description
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a dimethylamino group, a naphthalene ring, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea typically involves the reaction of 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-methylurea
- 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-ethylurea
- 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-benzylurea
Uniqueness: 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea is unique due to the presence of the phenylurea moiety, which imparts distinct chemical and biological properties. The combination of the dimethylamino group, naphthalene ring, and phenylurea structure makes this compound particularly interesting for various research applications.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-24(2)20(15-22-21(25)23-17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-14,20H,15H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPMHEYRJKFWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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